1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-(2H-pyrazolo[4,3-b]pyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H10N4/c1-5(9)7-8-6(11-12-7)3-2-4-10-8/h2-5H,9H2,1H3,(H,11,12) |
InChI Key |
DCQPIXARKLFYLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C(=NN1)C=CC=N2)N |
Origin of Product |
United States |
Preparation Methods
Key Steps and Reagents
-
SNAr Reaction :
-
Azo-Coupling and Cyclization :
Mechanistic Insights
The Japp–Klingemann reaction proceeds through a unique C-N migration of the acetyl group, forming an intermediate N-acetylhydrazone (5a′ ) before cyclization. Pyrrolidine acts as a nucleophilic catalyst, stabilizing intermediates and facilitating ring closure.
Functionalization of Pyrazolo[4,3-b]pyridine with Ethanamine
The ethanamine group is introduced through post-cyclization modifications, often involving nucleophilic substitution or coupling reactions.
Direct Amination Strategies
Table 1: Representative Substituents for R3 and R4
Catalytic Cyclization Approaches
Copper(II)-catalyzed reactions have been explored for constructing bicyclic systems, though primarily for pyrazolo[3,4-b]pyridines. These methods may offer insights for analogous [4,3-b] isomers.
Cu(II)-Mediated [3 + 3] Cycloaddition
-
Substrates : Pyrazolones and aldehydes.
-
Catalyst : Cu(OAc)₂.
-
Conditions : CHCl₃, room temperature.
While this method is optimized for the [3,4-b] isomer, similar strategies could be adapted for [4,3-b] cores by modifying the starting pyrazole or pyridine derivatives.
Palladium-Catalyzed Coupling Reactions
For introducing the ethanamine group, Suzuki-Miyaura or Buchwald-Hartwig couplings may be employed.
Suzuki Coupling for Side-Chain Functionalization
-
Core : Pyrazolo[4,3-b]pyridine-3-boronic ester.
-
Partner : Ethanamine-derived aryl halides.
-
Catalyst : Pd(PPh₃)₄.
Comparative Analysis of Methods
Table 2: Efficiency and Scope of Preparation Routes
Mechanistic Challenges and Solutions
C-N Migration in Japp–Klingemann Reactions
The unexpected acetyl migration observed in is critical for cyclization. Pyrrolidine’s role as a nucleophile facilitates this step by stabilizing intermediates, enabling efficient ring closure.
Steric and Electronic Effects
-
Steric Hindrance : Bulky groups at C3 or C4 may slow SNAr reactions.
-
Electronic Effects : Electron-withdrawing groups (e.g., nitro) enhance SNAr reactivity but may destabilize intermediates.
Industrial and Scalability Considerations
The SNAr + Japp–Klingemann method is favored for industrial use due to:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution (SNAr), particularly at the C4 and C6 positions. For example:
-
Halogen displacement : Under basic conditions (e.g., DABCO or K₂CO₃), chlorine at C4 can be replaced by nucleophiles like amines or alkoxides .
-
Azo-coupling : Diazonium salts react with pyrazolo-pyridine derivatives to form hydrazone intermediates, as observed in pyrazolo[4,3-b]pyridine syntheses .
Acylation and Alkylation of the Ethanamine Side Chain
The primary amine group undergoes typical amine reactions:
-
Acylation : Reacts with acetyl chloride or anhydrides to form acetamides, enhancing lipophilicity for pharmacological studies.
-
Schiff base formation : Condenses with aldehydes (e.g., pyrazole-3-carbaldehydes) to generate imines, which are precursors for bioactive heterocycles .
Oxidation Reactions
-
Amine oxidation : The ethanamine side chain can be oxidized to a nitro group using strong oxidants like KMnO₄ or RuO₄, though this may destabilize the fused ring system.
-
Ring oxidation : Limited due to aromatic stability, but ozonolysis or peracid treatments may modify substituents .
Cyclization and Ring Expansion
The ethanamine group enables intramolecular cyclization:
-
Pyrazole annulation : Reacts with α,β-unsaturated ketones in the presence of ZrCl₄ to form fused tricyclic structures .
-
Japp–Klingemann reaction : Combines with β-ketoesters to form pyrazolo[4,3-b]pyridines via hydrazone intermediates .
Rearrangement Reactions
An unusual C-N acetyl migration was observed in related pyrazolo[4,3-b]pyridines during deacetylation steps. Proposed mechanism:
-
Nucleophilic attack on the N=N bond.
-
Formation of a tetrahedral intermediate.
This rearrangement highlights the compound’s sensitivity to reaction conditions and catalysts like DABCO .
Condensation with Active Methylene Compounds
The amine reacts with:
-
Malononitrile : Forms cyano-substituted derivatives.
-
β-Diketones : Generates fused pyran or pyridine analogs, as seen in pyrazole-carbaldehyde chemistry .
Key Research Findings
-
Catalyst specificity : ZrCl₄ outperforms milder bases in cyclization reactions, achieving yields >80% .
-
Steric effects : Bulky substituents at C3 reduce reactivity in SNAr due to hindered access to the pyridine ring .
-
Biological relevance : Acetylated derivatives show enhanced kinase inhibition, underscoring the importance of side-chain modifications .
Scientific Research Applications
Biological Activities
Research indicates that 1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine exhibits a range of biological activities. Notably, compounds with similar frameworks have shown:
- Anticancer Properties : Targeting various cancer cell lines through mechanisms such as inhibition of key signaling pathways (e.g., EGFR).
- Anti-inflammatory Effects : Demonstrated through in vivo models where compounds reduced edema and inflammatory markers.
- Neuroprotective Effects : Some derivatives have been investigated for their potential to protect neuronal cells from oxidative stress.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
Case Study 1: Anticancer Activity
A study focused on the inhibition of EGFR in cancer cell lines demonstrated that derivatives of this compound showed significant cytotoxicity against both wild-type and mutant forms of EGFR. The compound's ability to disrupt EGFR signaling pathways suggests its potential as a therapeutic agent in cancer treatment .
Case Study 2: Anti-inflammatory Effects
In an experimental model of carrageenan-induced edema, compounds derived from this compound exhibited lower ulcerogenic activity compared to standard anti-inflammatory drugs like Diclofenac. This indicates a favorable safety profile while maintaining efficacy .
Mechanism of Action
The mechanism of action of 1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of the kinase, preventing its activation and subsequent signaling pathways, such as the Ras/Erk and PI3K/Akt pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between 1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine and related derivatives are summarized below. Key factors include substitution patterns, ring systems, and biological activities.
Table 1: Structural and Functional Comparisons
Key Differences and Implications:
Substitution Position: Compounds like 1H-Pyrazolo[3,4-b]pyridin-5-ylmethanamine (C5-substituted) exhibit different electronic profiles compared to the C3-substituted target compound, affecting interactions with hydrophobic pockets in enzymes.
Ring System Variations: Pyrrolo-pyrazole derivatives (e.g., (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine) have saturated rings, which may enhance conformational flexibility but reduce aromatic stacking interactions.
Biological Activity :
- Bromo- or fluoro-substituted derivatives (e.g., compounds 1m and 1n in ) show enhanced antibacterial activity due to halogen-mediated hydrophobic and electronic effects.
- The fluorobenzyl group in ’s compound improves blood-brain barrier penetration, making it suitable for CNS-targeted therapies.
Physicochemical Properties :
Biological Activity
1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine is a heterocyclic compound notable for its unique pyrazolo[4,3-b]pyridine structure, which features a pyrazole ring fused to a pyridine ring. This compound has garnered attention for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. The molecular formula is C10H11N3, and its structure allows for diverse chemical reactivity and biological interactions.
The compound's structure includes an ethanamine moiety, enhancing its reactivity and potential for further chemical modifications. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H11N3 |
| Molecular Weight | 175.21 g/mol |
| Structure | Pyrazolo[4,3-b]pyridine |
| Functional Groups | Amino group, Pyrazole |
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral properties. These compounds have shown effectiveness against various viral strains by inhibiting viral replication mechanisms. For instance, studies have demonstrated that derivatives of pyrazolo[4,3-b]pyridines can disrupt viral entry into host cells and interfere with viral enzyme functions .
Anticancer Activity
Several studies have focused on the anticancer potential of pyrazolo[4,3-b]pyridine derivatives. Notably, compounds within this family have been reported to exhibit stronger cytotoxic activity than traditional chemotherapeutics like cisplatin in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) . The mechanism of action involves the induction of apoptosis through the activation of caspases and modulation of key signaling pathways such as NF-κB and p53 .
Table: Summary of Anticancer Studies
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2a | MCF-7 | 5.2 | Apoptosis via caspase activation |
| 2b | MDA-MB-231 | 4.8 | NF-κB suppression and p53 activation |
| 3b | MCF-10A | >10 | Selective toxicity towards cancer cells |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Studies suggest that it exhibits significant activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent . The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Case Study 1: Antiviral Efficacy
A study conducted on a series of pyrazolo[4,3-b]pyridine derivatives demonstrated their ability to inhibit the replication of influenza virus in vitro. The most potent derivative reduced viral titers by over 90% at concentrations below 10 µM. This study highlights the potential for these compounds in developing new antiviral therapies .
Case Study 2: Anticancer Mechanisms
In a comparative study on breast cancer cell lines, researchers found that the compound 3b not only induced apoptosis but also triggered autophagy through increased beclin-1 expression and mTOR inhibition. This dual mechanism suggests that compounds like this compound could be effective in targeting multiple pathways in cancer therapy .
Q & A
Basic: What synthetic methodologies are established for preparing 1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine?
The synthesis typically involves coupling primary amines with substituted pyrazolo-pyridine cores. For example, Hoechst-Roussel Pharmaceuticals (1985) demonstrated a method using primary amines (e.g., methylaminoalkyl derivatives) under reflux conditions in methylene chloride with triethylamine as a base, yielding pyrazolo-pyridine derivatives . Patents (e.g., [4,6]) highlight intermediates like methyl carbamates and fluorobenzyl groups, suggesting multi-step protocols involving condensation, cyclization, and purification via recrystallization in acetone or DMSO .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR/IR : Used to confirm amine and pyrazolo-pyridine functional groups. For example, IR analysis of pyrazolo-pyridines shows characteristic C-N stretches at ~1,600 cm⁻¹, while NMR confirms ethylamine proton shifts (~1.3–2.8 ppm) .
- X-ray crystallography : Resolves 3D structure; e.g., a related pyrrolo-pyridine ethanamine derivative was confirmed via single-crystal diffraction (C9H11N3, MW 161.20) .
- Mass spectrometry : Validates molecular weight (e.g., C9H11N3, [M+H]+ = 162.1) .
Advanced: How can researchers address discrepancies in reported biological activities of pyrazolo-pyridine derivatives?
Contradictions in bioactivity data (e.g., anti-inflammatory vs. kinase inhibition) require:
- Orthogonal assays : Compare results across in vitro (e.g., enzyme inhibition) and cell-based assays .
- Structural alignment : Analyze substituent effects (e.g., phenyl vs. methyl groups) using computational tools like DFT to predict electronic impacts on binding .
- Meta-analysis : Cross-reference databases (e.g., DrugBank) to identify off-target interactions .
Advanced: What structural modifications enhance the pharmacokinetic properties of pyrazolo-pyridine ethanamine derivatives?
- Substituent addition : Introducing sulfonyl groups (e.g., 3-methoxyphenylsulfonyl) improves solubility and metabolic stability .
- Chain elongation : Extending the ethylamine side chain with hydroxyethyl or piperazinyl groups enhances blood-brain barrier penetration, as seen in related compounds .
- Halogenation : Bromine at the pyridine ring (e.g., 5-bromo derivatives) increases target affinity by altering electron density .
Basic: What are common intermediates in the synthesis of pyrazolo-pyridine derivatives?
Key intermediates include:
- Methyl carbamates : Used in multi-step protocols to introduce amino groups .
- Fluorobenzyl-protected cores : Enable regioselective functionalization (e.g., Example 5 in ).
- Hydrazine derivatives : Critical for pyrazole ring formation via cyclocondensation .
Advanced: How to apply computational chemistry in designing derivatives with improved target affinity?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .
- Molecular docking : Screen derivatives against kinase X-ray structures (e.g., PDB 5TF) to prioritize substituents with high binding scores .
- Database mining : Use REAXYS and Pistachio to identify feasible synthetic pathways and bioisosteres .
Basic: What solvent systems are effective for purification of this compound?
- Recrystallization : Acetone or ethyl acetate yield high-purity crystals (~90–95%) .
- Chromatography : Silica gel with dichloromethane/methanol (9:1) resolves polar by-products .
Advanced: What strategies are used to determine the binding mode of pyrazolo-pyridine derivatives with biological targets?
- Co-crystallization : Obtain X-ray structures of ligand-target complexes (e.g., PDB 5TF) .
- SAR studies : Compare inhibitory activity of analogs with varying substituents (e.g., 4-methoxy vs. 4-ethoxy) .
- Mutagenesis assays : Identify key binding residues (e.g., kinase ATP pockets) via alanine scanning .
Basic: What analytical methods validate synthetic yields and purity?
- HPLC : Quantify purity (>98%) using C18 columns with acetonitrile/water gradients .
- Elemental analysis : Confirm empirical formulas (e.g., C9H11N3; Calcd: C 67.06%, H 6.89%, N 26.05%) .
Advanced: How to optimize reaction conditions to minimize by-products in pyrazolo-pyridine synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
